molecular formula C21H17ClO3 B074641 3,4-Bis(benzyloxy)benzoyl chloride CAS No. 1486-54-0

3,4-Bis(benzyloxy)benzoyl chloride

Cat. No. B074641
CAS RN: 1486-54-0
M. Wt: 352.8 g/mol
InChI Key: ZLWMGDNHFWGWLW-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)benzoyl chloride is a chemical compound with the molecular formula C21H17ClO3 and a molecular weight of 352.8 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 3,4-Bis(benzyloxy)benzoyl chloride involves the use of thionyl chloride and pyridine, heated under reflux for 4 hours . Another method involves the use of oxalyl dichloride in dichloromethane at 20°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 3,4-Bis(benzyloxy)benzoyl chloride consists of 21 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3,4-Bis(benzyloxy)benzoyl chloride has a molecular weight of 352.8 g/mol . More detailed physical and chemical properties are not specified in the search results.

Relevant Papers Several papers are mentioned in the search results, including those published in Archiv der Pharmazie, Canadian Journal of Biochemistry and Physiology, Bioorganic and Medicinal Chemistry, Tetrahedron, and Journal of Organic Chemistry . These papers may provide more detailed information on the synthesis, properties, and uses of 3,4-Bis(benzyloxy)benzoyl chloride.

Scientific Research Applications

  • Polymer Synthesis and Modification :

    • Kricheldorf, Bolender, and Wollheim (1999) demonstrated the use of a similar compound, 3,5-Bis(trimethylsiloxy)benzoyl chloride, for synthesizing hyperbranched polyesters. They highlighted the control over the degree of polymerization and the influence of end groups on the solubilities and glass-transition temperatures of these polymers (Kricheldorf, Bolender, & Wollheim, 1999).
    • In a similar context, Wooley, Hawker, Lee, and Fréchet (1994) developed a new procedure for synthesizing 3,5-bis(trimethylsiloxy)benzoyl chloride. They successfully used it to prepare hyperbranched aromatic polyesters with controllable molecular weights and demonstrated the functionalization of the polymers (Wooley, Hawker, Lee, & Fréchet, 1994).
  • Drug Intermediate Synthesis :

    • Zhou Xiao-rui (2006) synthesized 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, as an important drug intermediate. The study emphasized the economical and efficient method for synthesizing this compound, highlighting its relevance in pharmaceutical applications (Zhou, 2006).
  • Chemical Synthesis and Reactions :

    • Pilyugin et al. (2006) detailed the synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers using a substituted benzoyl chloride. This study is an example of complex organic synthesis involving benzoyl chloride derivatives (Pilyugin et al., 2006).
    • Shanmugam, Sivakumar, and Nasar (2008) synthesized novel monomers, including a compound similar to 3,4-Bis(benzyloxy)benzoyl chloride, for producing hyperbranched aromatic poly(ether-ester)s. Their work showcased the synthesis, characterization, and modification of these polymers, also exploring their optical properties (Shanmugam, Sivakumar, & Nasar, 2008).
  • Entropy-Controlled Reactions :

    • Lombardo, Fabbroni, and Trombini (2001) used a structurally similar compound in their study of entropy-controlled selectivity in chemical reactions. Their work provided insights into the synthesis of specific compounds under controlled reaction conditions (Lombardo, Fabbroni, & Trombini, 2001).
  • Cyclooligomerizations :

    • Percec, Cho, and Pugh (1991) investigated the cyclooligomerizations of a related compound, 3,4-bis(methyloxy)benzyl derivatives. This study highlights the diverse applications of benzoyl chloride derivatives in forming complex molecular structures (Percec, Cho, & Pugh, 1991).

properties

IUPAC Name

3,4-bis(phenylmethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMGDNHFWGWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451490
Record name 3,4-Bis(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(benzyloxy)benzoyl chloride

CAS RN

1486-54-0
Record name 3,4-Bis(phenylmethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-dibenzyloxybenzoic acid (3.1 g. 93 mmol) was combined with pyridine (5 drops, catalytic) and thionyl chloride (15 ml, 205 mmol). The solution was heated at reflux for 4 h, cooled, and excess thionyl chloride removed under reduced pressure. The crude product was dissolved in benzene (50 ml), and stripped of solvent under vacuum. The benzoyl chloride (theoretical yield 3.4 g) was then dissolved in dichloromethane and used directly in the next step.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T HORIE, M TSUKAYAMA, H KOURAI… - Chemical and …, 1986 - jstage.jst.go.jp
3', 4'-Bis (benzyloxy)-6-hydroxy-5, 7-dimethoxyflavone (15) was obtained from 6-hydroxy-2, 4-dimethoxy-3-(methoxymethoxy) acetophenone (13) via 6'-hydroxy-2', 4'-dimethoxy-3'-…
Number of citations: 10 www.jstage.jst.go.jp
T Kojima, N Hirasa, D Noguchi, T Ishizuka… - Inorganic …, 2010 - ACS Publications
A novel tris(2-pyridylmethyl)amine (TPA) derivate having two catechol moieties linked by amide linkages at the 6-positions of two pyridyl groups was synthesized. The ligand, N,N-bis[6-{…
Number of citations: 16 pubs.acs.org
R Greenhouse, C Ramirez… - The Journal of Organic …, 1985 - ACS Publications
N-Unsubstituted alkylprroles are obtained by the reduction of the corresponding acylpyrroles with sodium borohydride in boiling 2-propanol. This reaction was demonstrated to proceed …
Number of citations: 74 pubs.acs.org
T Cohen, Z Kosarych, K Suzuki… - The Journal of Organic …, 1985 - ACS Publications
11 containing sodium bicarbonate. Although methods for the hydrolysis of the model thio ester (11) were not extensively investigated, it was found that hydrolysis to octanoic acid …
Number of citations: 43 pubs.acs.org
C Carrick - 2014 - etheses.whiterose.ac.uk
The alarming increase in the occurrence of antimicrobial resistance has led to a situation whereby some strains are untreatable by known antimicrobials. The Trojan horse strategy is …
Number of citations: 3 etheses.whiterose.ac.uk
Y Jian, R Merceron, S De Munck, HE Forbes… - European Journal of …, 2020 - Elsevier
As the last enzyme in nucleotide synthesis as precursors for DNA replication, thymidylate kinase of M. tuberculosis (MtbTMPK) attracts significant interest as a target in the discovery of …
Number of citations: 10 www.sciencedirect.com
N PICCI, F LUCCHESINI - stsn.it
The synthesis of new collectors, containing the 1, 3-benzodioxole system variously substituted in the positions 2 and 5, aimed at the selective flotation of le ad minerals like galena and …
Number of citations: 0 www.stsn.it
A DE MUNNO, V BERTINI - Atti della …, 1989 - Industrie Grafiche V. Lischi e Figli
Number of citations: 0

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